

Abexinostat clinical trial results validation

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Compound Focus: Abexinostat

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Clinical Trial Results at a Glance

The table below synthesizes key efficacy and safety outcomes from significant clinical studies on **Abexinostat**.

Trial Phase / Identifier	Patient Population	Dosing Regimen	Objective Response Rate (ORR)	Key Efficacy Findings	Common Grade ≥3 Adverse Events (AEs)
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| **Phase I (2025)** [1] | Chinese patients with r/r B-cell NHL (n=10) | 80 mg BID, 1 week on/1 week off | 40.0% (4/10) | • ORR in FL patients: **50.0%** (3/6) [1] • Median PFS in FL: **8.38 months** [1] | • Thrombocytopenia (18.2%) [1] • Hypertriglyceridemia (27.3%) [1] | | **Phase II (2017)** [2] [3] | r/r NHL (n=87) | 80 mg BID, 2 weeks on/1 week off | 28% | • ORR in FL: **56%** [2] [3] • ORR in T-CL: **40%** [2] [3] • ORR in DLBCL: **31%** [2] [3] | • Thrombocytopenia (80%) [2] [3] • Neutropenia (27%) [2] [3] • Anemia (12-22%) [2] [3] | | **Phase I/II (EudraCT 2009-013691-47)** [4] | r/r HD, NHL, and CLL | Various schedules and doses | Information missing | • The study defined the recommended Phase II dose and schedule [4] | Information missing |

Experimental Protocol Details

To help you evaluate the validity of these results, here are the methodologies used in the key trials.

Study Design and Dosing

- **Phase I (2025):** This was a multi-center, dose-escalation study following a "3 + 3" design. **Abexinostat** was administered orally at 40, 60, and 80 mg, twice daily (BID), on a schedule of **seven days on, seven days off** in a 28-day cycle. The 80 mg BID dose was identified as the Recommended Phase 2 Dose (RP2D) [1].
- **Phase II (2017):** Patients received oral **abexinostat** at **80 mg BID for 14 days of a 21-day cycle**. Treatment continued until disease progression or unacceptable toxicity. Dose reductions were permitted for management of toxicities [2] [3].

Patient Population

The trials enrolled patients with **relapsed or refractory (r/r) hematologic malignancies** who had exhausted standard treatment options [1] [2].

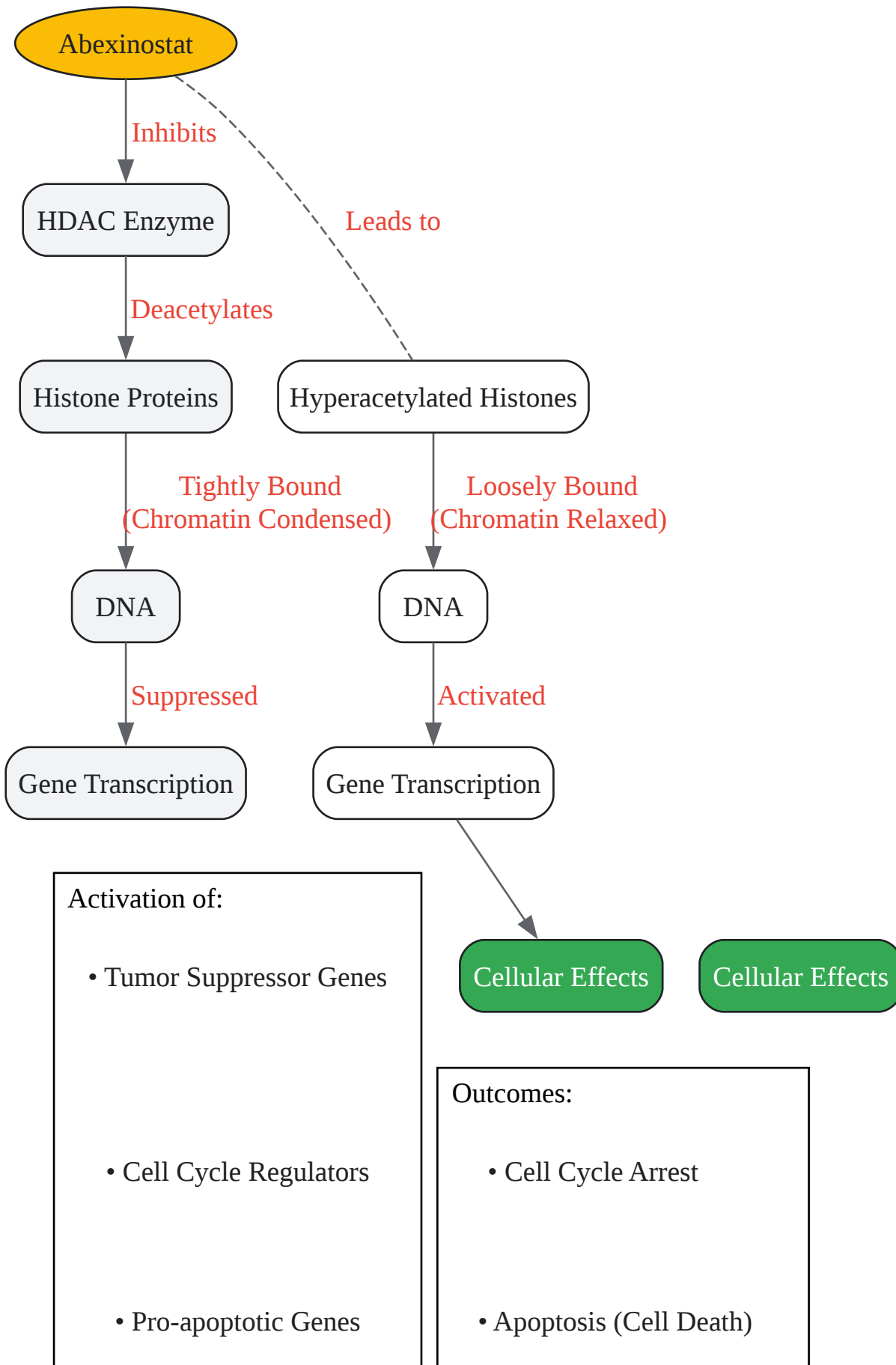
- **Key Inclusion Criteria:** Histologically confirmed B-cell NHL or CLL; ECOG performance status of 0-1; adequate bone marrow, renal, and hepatic function [1] [2].
- **Prior Therapies:** Patients were heavily pre-treated, with a median of 3 prior lines of therapy (range: 1-11) in the Phase II trial, indicating a population with high unmet medical need [2] [3].

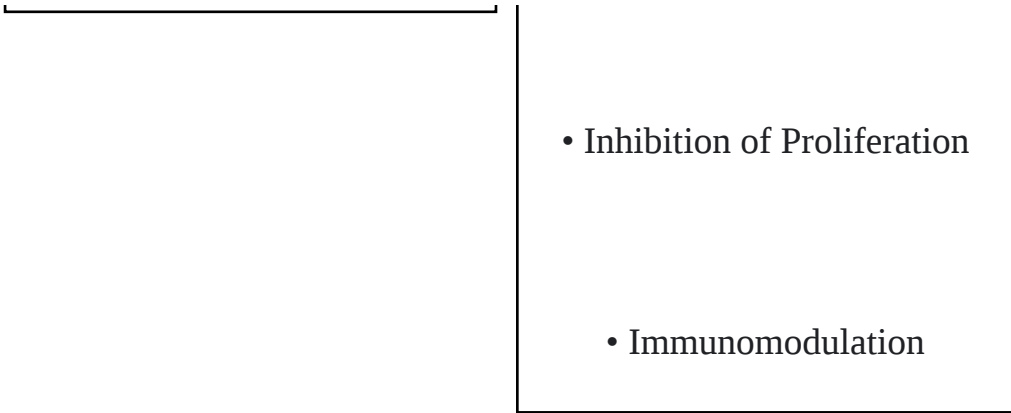
Endpoint Assessment

- **Efficacy:** Response was evaluated using standardized **International Working Group Revised Response Criteria for Malignant Lymphomas**. The primary efficacy endpoint was **Objective Response Rate (ORR)**, which includes both Complete Response (CR) and Partial Response (PR) [2] [3].
- **Safety:** Adverse events (AEs) were continuously monitored and graded according to the **National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE)** [1] [2].

Mechanism of Action: HDAC Inhibition Pathway

Abexinostat is an orally available pan-histone deacetylase (HDAC) inhibitor. The following diagram illustrates its proposed mechanism of action in exerting anti-tumor effects.



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- Inhibition of Proliferation
 - Immunomodulation

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Figure 1: Proposed Anti-Tumor Mechanism of **Abexinostat** via HDAC Inhibition.

This mechanism is supported by preclinical research, which also suggests that **Abexinostat** can promote the differentiation of human mesenchymal stem cells by increasing acetylation marks (H3K9Ac) on the promoters of key differentiation genes [5].

Interpretation and Context for Validation

- **Efficacy Validation:** The consistency of the ~50% ORR in **Follicular Lymphoma** across multiple trials strengthens the evidence for **Abexinostat**'s activity in this specific patient population [1] [2] [3].
- **Safety Profile:** The most common significant toxicities are hematological, particularly **thrombocytopenia**. The recent Phase I study (2025) reported a lower incidence of severe thrombocytopenia, which may be attributable to the less dose-intense "**one week on, one week off**" **schedule** [1] compared to the earlier "two weeks on, one week off" schedule [2]. This highlights the importance of the dosing schedule in managing safety.
- **Pharmacokinetics:** **Abexinostat** has a rapid absorption (T_{max} 0.5-1.0 h) and short half-life (median T_{1/2} 2.56–8.31 h), which supports the BID dosing schedule to maintain continuous drug exposure [1].

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